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molecular formula C6H8O2S B8504030 Dimethoxythiophene

Dimethoxythiophene

Cat. No. B8504030
M. Wt: 144.19 g/mol
InChI Key: JBOAELCPSXBGSR-UHFFFAOYSA-N
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Patent
US07838688B2

Procedure details

Under a nitrogen atmosphere in a 500 mL round bottom flask equipped with a reflux condenser, 20.0 g (0.139 mol) dimethoxythiophene, 17.8 g (0.161 mol) 3-chloro-1,2-propanediol, and 5 g p-toluenesulfonic acid was dissolved in 350 mL toluene. The reaction was then heated to ˜90 C overnight. At this time TLC indicated consumption of starting material. After cooling the reaction mixture was concentrated to ˜100 mL and poured into saturated potassium carbonate solution. The mixture was extracted with DCM and the combined extracts were dried with magnesium sulfate. Solvent removal gave a dark oil that was purified by column chromatography using 3:1 hexanes/DCM. Solvent removal gave the product as a white solid. Structure and purity were confirmed by 1H/13C NMR and LC-MS.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:7]=[CH:6][S:5][C:4]=1OC.[Cl:10][CH2:11][CH:12]([OH:15])[CH2:13][OH:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Cl:10][CH2:11][CH:12]1[O:15][C:3]2=[CH:4][S:5][CH:6]=[C:7]2[O:14][CH2:13]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(SC=C1)OC
Name
Quantity
17.8 g
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under a nitrogen atmosphere in a 500 mL round bottom flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated to ˜90 C overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
consumption of starting material
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to ˜100 mL
ADDITION
Type
ADDITION
Details
poured into saturated potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
gave a dark oil that
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Name
Type
product
Smiles
ClCC1COC=2C(O1)=CSC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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